![molecular formula C13H15NO3 B2658682 1-isopropyl-5-methoxy-1H-indole-3-carboxylic acid CAS No. 885525-18-8](/img/structure/B2658682.png)
1-isopropyl-5-methoxy-1H-indole-3-carboxylic acid
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Overview
Description
“1-isopropyl-5-methoxy-1H-indole-3-carboxylic acid” is a derivative of indole . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They are also known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . For instance, methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have been found to undergo various chemical reactions. For instance, on electropolymerization, indole-5-carboxylic acid affords an electroactive polymer film of poly (indole-5-carboxylic-acid) . Different concentrations of indole-5-carboxylic acid in sulfuric acid solution have been investigated for the preventive action against mild steel corrosion .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. Indoles are generally crystalline and colorless in nature with specific odors . The molecular weight of a similar compound, methyl 1-methoxy-1H-indole-3-carboxylate, is 205.210 Da .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- Indole-3-acetic acid , a plant hormone, is produced by the degradation of tryptophan in higher plants. The indole nucleus plays a crucial role in this process .
- The Fischer indole synthesis has been employed to create optically active cyclohexanone derivatives, leading to tricyclic indoles with potential pharmacological applications .
- 1-Isopropyl-5-methoxy-1H-indole-3-carboxylic acid has been used as a reactant for preparing indolyl-quinolines via metal- and solvent-free autoxidative coupling reactions .
Antiviral Activity
Anti-HIV Properties
Plant Hormone Precursor
Synthetic Pathways
Autoxidative Coupling Reactions
Crystallography and Polymorphism Studies
Safety And Hazards
Future Directions
The future directions in the research of indole derivatives are promising. Given their diverse biological activities and clinical applications, there is immense potential for exploring newer therapeutic possibilities . The synthesis of new indole derivatives and the investigation of their biological activities continue to be areas of active research .
properties
IUPAC Name |
5-methoxy-1-propan-2-ylindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)14-7-11(13(15)16)10-6-9(17-3)4-5-12(10)14/h4-8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVUJVZZBGSUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-5-methoxy-1H-indole-3-carboxylic acid |
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